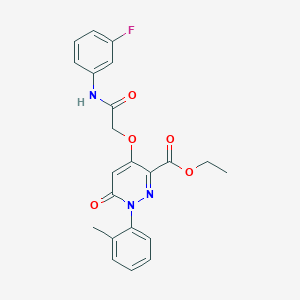

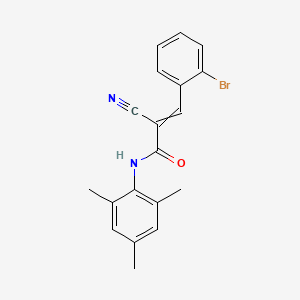

![molecular formula C27H23N3O3 B2566587 3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]chinolin CAS No. 866341-43-7](/img/structure/B2566587.png)

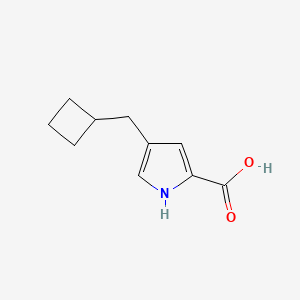

3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]chinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Immobilisierte Mucor miehei-Lipase wurde zur Hydrolyse des racemischen 3-(4-Methoxyphenyl)glycidinsäuremethylesters in superkritischem CO2 verwendet. Interessanterweise war die anfängliche Hydrolyserate des (2S,3R)-Isomers schneller als die des (2R,3S)-Isomers .

- Die 3,4-Dimethoxybenzyl-Gruppe wurde als Schutzgruppe für die Thiol-Gruppe eingesetzt. Sie erhöht die Löslichkeit und Stabilität des Präkursors. Allerdings wird diese Schutzgruppe während der Monoschichtbildung, insbesondere bei erhöhten Temperaturen und in Gegenwart von Protonen (z. B. Trifluoressigsäure), abgespalten .

Superkritische CO2-Hydrolyse

Schutzgruppenchemie

Wirkmechanismus

Target of Action

The primary target of the compound 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4). PAR4 is a key player in platelet aggregation .

Mode of Action

The compound acts as an antagonist to PAR4. It effectively inhibits platelet aggregation, demonstrating a potent antiplatelet activity .

Biochemical Pathways

The compound’s interaction with PAR4 affects the biochemical pathways involved in platelet aggregation. By inhibiting PAR4, it disrupts the signaling pathway that triggers platelet aggregation .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes and displays good oral pharmacokinetic (PK) profiles. It has a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .

Result of Action

The molecular and cellular effects of the compound’s action include effective inhibition of platelet aggregation and a low tendency for bleeding. This makes it a promising candidate for the treatment of arterial thrombotic diseases .

Action Environment

Environmental factors such as the physiological state of the liver can influence the compound’s action, efficacy, and stability. For instance, a healthy liver can enhance the compound’s metabolic stability, thereby improving its efficacy .

Biochemische Analyse

Biochemical Properties

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation . The compound’s interaction with PAR4 is characterized by its ability to bind to the receptor and prevent its activation, thereby reducing platelet aggregation and potentially lowering the risk of arterial embolism .

Cellular Effects

The effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAR4 leads to decreased platelet activation and aggregation, which can impact blood clotting processes

Molecular Mechanism

At the molecular level, 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects primarily through binding interactions with biomolecules. Its inhibition of PAR4 involves binding to the receptor’s active site, preventing the receptor from interacting with its natural ligands . This inhibition disrupts downstream signaling pathways that would normally lead to platelet activation and aggregation. Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins, although specific details of these interactions remain to be fully characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability in human liver microsomes, with a half-life of approximately 97.6 minutes This stability suggests that the compound can maintain its activity over extended periods, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as increased bleeding risk or other off-target effects. Studies have shown that doses of 6 and 12 mg/kg in mice result in potent antiplatelet activity without impacting the coagulation system . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic stability and activity. For instance, the compound’s interaction with liver enzymes contributes to its metabolic stability, as evidenced by its extended half-life in human liver microsomes

Subcellular Localization

The subcellular localization of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with PAR4 or other receptors involved in cell signaling . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

14-(4-methoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-17-3-5-18(6-4-17)15-30-16-22-26(19-7-9-20(31-2)10-8-19)28-29-27(22)21-13-24-25(14-23(21)30)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRKCOXNPYPJOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2566505.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2566514.png)

![4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2566516.png)

![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)